3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Description
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h3H,1-2H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHDXPQYYBURAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(C=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Hydroamination–Nucleophilic Aromatic Substitution (SNAr) Sequence
A catalyst-free tandem hydroamination–SNAr reaction provides a direct route to 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines, as demonstrated by recent studies . The protocol involves:
-
Hydroamination of Propargylamines :
Propargylamine derivatives undergo base-mediated cyclization to form dihydropyrrole intermediates. For example, treatment of -propargyl-2-aminopyridines with aqueous NaOH at 80°C yields 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazin-3-ol. -
Chlorination via SNAr :
The hydroxyl group at position 3 is displaced using chlorinating agents. Phosphorus oxychloride (POCl₃) in refluxing dichloroethane (DCE) achieves quantitative chlorination within 2–4 hours .
Key Advantages :
-
Yield : 85–92% for the hydroamination step; >95% for chlorination .
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Mild Conditions : Avoids transition-metal catalysts, simplifying purification.
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Scalability : Demonstrated at 50-g scale without yield erosion .
Reaction Table :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NaOH (1M), 80°C, 6h | Dihydropyrrolo-pyridazin-3-ol | 85% |
| 2 | POCl₃, DCE, reflux, 2h | 3-Chloro product | 95% |
Direct Cyclization of Chlorinated Precursors
An alternative approach bypasses hydroamination by starting with pre-chlorinated building blocks. For example, 3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is synthesized via cyclocondensation of 3-aminopyrrole-2-carbonitrile with dichloroacetaldehyde .
Mechanistic Insights :
-
Cyclocondensation : The reaction proceeds through imine formation followed by intramolecular nucleophilic attack, forming the pyridazine ring.
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Solvent Effects : Dimethylformamide (DMF) enhances reaction rates by stabilizing transition states through polar interactions .
Optimized Protocol :
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Reagents : 3-Aminopyrrole-2-carbonitrile (1.0 equiv), dichloroacetaldehyde (1.2 equiv), DMF, 120°C, 8h.
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Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
Radical Cyclization Strategies
Emerging methods exploit radical pathways for pyridazine synthesis, though direct applications to 3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine remain exploratory. A formal [4 + 2] radical cyclization between vinylogous enaminonitriles and sulfonyl hydrazides has been reported for analogous pyridazines .
Hypothetical Adaptation :
-
Radical Initiation : Azobisisobutyronitrile (AIBN) generates sulfonyl radicals from hydrazides.
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6-endo-trig Cyclization : Radical addition to enaminonitriles forms the pyrrolo-pyridazine core.
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Chlorination : Post-cyclization treatment with N-chlorosuccinimide (NCS) introduces the 3-chloro substituent.
Computational Support :
Density functional theory (DFT) calculations predict a 15.3 kcal/mol activation barrier for the radical pathway, favoring it over ionic mechanisms .
Comparative Analysis of Chlorination Methods
The choice of chlorinating agent critically impacts efficiency and selectivity:
Phosphorus Oxychloride (POCl₃) :
-
Advantages : High conversion (>95%), minimal byproducts.
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Limitations : Requires careful handling due to toxicity.
Thionyl Chloride (SOCl₂) :
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Conditions : Reflux in toluene, 6h.
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Yield : 80–85% (lower than POCl₃ due to competing hydrolysis).
N-Chlorosuccinimide (NCS) :
-
Applicability : Limited to substrates tolerant of radical conditions.
Chlorination Efficiency Table :
| Agent | Temp (°C) | Time (h) | Yield | Byproducts |
|---|---|---|---|---|
| POCl₃ | 100 | 2 | 95% | <2% |
| SOCl₂ | 110 | 6 | 85% | 10% |
| NCS | 60 | 12 | 65% | 20% |
Purification and Characterization
Chromatography :
-
Silica gel column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials .
Spectroscopic Data :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic displacement with various reagents, enabling functionalization of the core structure.
Key reactions include:
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Amine substitution : Treatment with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C yields 3-amino derivatives .
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Thiol substitution : Reactivity with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, DMSO) produces 3-thioether analogs.
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Hydroxide displacement : Hydrolysis with NaOH in aqueous ethanol generates the 3-hydroxy derivative, though this reaction requires prolonged heating (12+ hours).
Factors influencing substitution:
| Condition | Effect on Reactivity |
|---|---|
| Solvent polarity | Polar solvents (DMF, DMSO) enhance reaction rates |
| Temperature | Optimal range: 60–100°C |
| Base strength | Strong bases (e.g., NaH) accelerate displacement |
Cyclization and Tandem Reactions
The compound participates in cyclization reactions to form fused polyheterocycles, often via catalyst-free tandem sequences .
Hydroamination-SNAr Tandem Reactions
A one-pot synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives involves:
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Hydroamination : Reaction with alkyne precursors (e.g., propargyl alcohol) under mild conditions.
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Nucleophilic aromatic substitution (SNAr) : Cyclization with dialkyl amines (e.g., diethylamine) using Pd(PPh₃)Cl₂-CuI catalysis .
Example yields:
| Product Structure | Yield (%) |
|---|---|
| 3-Methyl-6-methoxy derivative | 49 |
| 3-Phenyl-6-chloro derivative | 42 |
This method enables modular synthesis of drug-like molecules with bioactivity .
Cross-Coupling Reactions
The chlorine atom facilitates palladium-catalyzed cross-couplings, such as:
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Suzuki-Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl₂ catalyst in toluene/EtOH (80°C, 24 hours) .
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Sonogashira coupling : Forms alkynylated derivatives with terminal alkynes (e.g., ethynylbenzene) under CuI/Pd(PPh₃)₄ catalysis .
Limitations:
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Steric hindrance at the 3-position reduces coupling efficiency with bulky substituents .
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Electron-withdrawing groups on coupling partners enhance reactivity .
Oxidation and Reduction
The dihydro-pyrrolo ring system undergoes redox transformations:
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Oxidation : Treatment with m-CPBA or KMnO₄ oxidizes the saturated pyrrolidine ring to a pyridine, forming fully aromatic pyrrolo[2,3-c]pyridazines.
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Reduction : Hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine, though this is rarely utilized due to ring instability.
Scientific Research Applications
Biological Activities
The biological activities of 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine have been explored in several studies:
Antidiabetic Potential
Research indicates that compounds related to this structure can act as agonists for G protein-coupled receptor 119 (GPR119), which plays a role in glucose homeostasis. For example, a derivative demonstrated excellent pharmacokinetic properties and selectivity in vivo, suggesting potential for managing type 2 diabetes .
Anticancer Activity
Studies have identified pyridazine compounds as inhibitors of specific proteins involved in cancer progression. For instance, patents have been filed for therapeutic uses of pyridazine compounds targeting BRG1 and BRM, which are implicated in various cancers . The structural similarity of 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine to these compounds suggests it may exhibit similar anticancer properties.
Neuroprotective Effects
There is emerging evidence that heterocyclic compounds like 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine may provide neuroprotective benefits. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .
Case Study 1: GPR119 Agonist Development
A study focused on the optimization of GPR119 agonists led to the discovery of several derivatives with improved efficacy and selectivity. These findings support the potential use of pyrrolo[2,3-c]pyridazine derivatives in diabetes treatment .
Case Study 2: Anticancer Research
In a patent application detailing therapeutic uses of pyridazine compounds, researchers demonstrated that specific modifications to the pyridazine ring could enhance anticancer activity against various cell lines. This suggests that further exploration of 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine could yield promising results in cancer therapy .
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
- CAS Number : 2089649-63-6
- Molecular Formula : C₇H₇ClN₃ (inferred from structural analogs).
Synthesis :
This compound is synthesized via a catalyst-free tandem hydroamination-aromatic substitution (SNAr) sequence under mild conditions, yielding moderate to high efficiency (50–85%) . This method avoids transition-metal catalysts, enhancing scalability for drug discovery applications.
Applications :
Derivatives of this scaffold act as Bcl-xL protein inhibitors , inducing apoptosis in cancer cells. Its fused pyrrolo-pyridazine core enables selective interactions with biological targets .
Comparison with Structural Analogs
Pyrrolo[2,3-c]pyridazine vs. Furo[2,3-c]pyridazine
Key Difference : The pyrrole ring enhances electron density, favoring nucleophilic substitutions, while the furan ring reduces reactivity, limiting diversification pathways .
Substituted Pyridazin-3(2H)-ones
Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h) .
Note: Pyridazinones exhibit distinct pharmacokinetic profiles due to their non-fused, planar structure, which may reduce blood-brain barrier penetration compared to the fused pyrrolo-pyridazine .
Benzo-Fused Analogs
Example : 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine (CAS: 25823-53-4) .
| Parameter | Target Compound | Benzo-Fused Analog |
|---|---|---|
| Molecular Weight | ~168.6 g/mol (estimated) | 230.69 g/mol |
| Aromaticity | Bicyclic system | Tricyclic system with benzene ring |
| Applications | Cancer therapy (Bcl-xL inhibition) | Undisclosed; likely enhanced lipophilicity for membrane targets. |
Halogenated Heterocycles
Example : 2-Bromoimidazo[1,2-a]pyrazine (CAS: 944896-33-7) .
| Feature | 3-Chloro-pyrrolo-pyridazine | 2-Bromoimidazo-pyrazine |
|---|---|---|
| Halogen Position | C3 of pyridazine ring | C2 of imidazole ring |
| Core Heterocycle | Pyrrolo-pyridazine | Imidazo-pyrazine |
| Bioactivity | Apoptosis induction | Likely targets kinase or GPCR pathways due to imidazole motif. |
Structural Insight : The imidazole ring in 2-bromo derivatives may confer metal-binding properties, unlike the electron-deficient pyridazine core .
Biological Activity
3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with a unique structural configuration that positions it as a significant candidate in medicinal chemistry. Its biological activity primarily stems from its ability to interact with various molecular targets, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-c]pyridazine core structure with a chlorine atom at the 3-position. This specific substitution pattern enhances its reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine |
| InChI Key | InChI=1S/C6H6ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h3H,1-2H2,(H,8,10) |
The primary mechanism of action for 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine involves its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is crucial in necroptosis, a programmed form of cell death linked to various diseases including neurodegeneration and cancer. By inhibiting RIPK1, this compound has the potential to modulate cell death pathways and provide therapeutic effects against diseases characterized by excessive cell death or inflammation.
Anticancer Properties
Research indicates that 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine exhibits promising anticancer activity. It has been evaluated for its effects on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
These values suggest that the compound can effectively inhibit the proliferation of these cancer cells at relatively low concentrations.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves inhibiting pathways related to NF-kB activation.
Case Studies
-
Study on Cancer Cell Lines :
A study published in the Journal of Medicinal Chemistry explored the effects of various pyrrole derivatives, including 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy . -
Inflammation Model :
In an experimental model of inflammation using LPS-stimulated macrophages, treatment with 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its utility in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
When compared to other compounds within the pyrrolopyridazine family, such as 3-Bromo-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine and pyridazinone derivatives, 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine exhibits unique pharmacological profiles due to its specific chlorine substitution:
| Compound | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | High | Moderate |
| 3-Bromo-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | Moderate | Low |
| Pyridazinone derivatives | Low | High |
Q & A
Basic: What are the most efficient synthetic routes for 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine?
The compound can be synthesized via a catalyst-free tandem hydroamination–SNAr sequence using mild reagents (e.g., amines and chlorinated pyridazines) under ambient conditions. This method avoids transition-metal catalysts, simplifies purification, and achieves moderate to high yields (60–85%). Key steps include:
- Hydroamination : Formation of the pyrrolo ring via intramolecular cyclization.
- Aromatic substitution (SNAr) : Introduction of the chloro substituent at the 3-position using chlorinating agents like POCl₃ .
Alternative routes involve cyclocondensation reactions of 5-amino-3,4-diphenyl precursors with orthoesters or hydrazines, yielding intermediates for further functionalization .
Basic: What intermediates are critical for derivatizing this compound?
Key intermediates include:
- Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate : Used to synthesize carbohydrazide derivatives via hydrazine reactions .
- 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine-1-carboxylic acid : A scaffold for generating Bcl-xL inhibitors through amide coupling or alkylation .
These intermediates enable modular derivatization for structure–activity relationship (SAR) studies .
Advanced: How is this compound applied in cancer therapeutics?
3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives act as pro-apoptotic agents by inhibiting Bcl-xL , an anti-apoptotic protein. Methodological insights include:
- Docking studies : Computational modeling to optimize interactions with the Bcl-xL hydrophobic groove.
- In vitro assays : Measuring apoptosis induction in cancer cell lines (e.g., MDA-MB-231) via caspase-3/7 activation .
Advanced analogs show IC₅₀ values < 100 nM in leukemia and solid tumor models .
Advanced: How are SAR studies conducted for necroptosis inhibition?
For necroptosis inhibitors derived from this scaffold:
- Core modifications : Substituents at the 3-chloro and 6,7-dihydro positions are varied to enhance binding to RIPK1/RIPK3 kinases.
- Bioisosteric replacements : Replacing the pyridazine ring with triazoles improves metabolic stability .
- In vivo validation : Compounds are tested in murine models of TNFα-induced systemic inflammatory response syndrome (SIRS) .
Advanced: What analytical techniques resolve structural ambiguities in derivatives?
- NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY/HMBC confirm regioselectivity in cyclization steps (e.g., distinguishing pyrrolo[2,3-c]pyridazine from isomeric forms) .
- X-ray crystallography : Resolves tautomeric forms of intermediates like 5-amino-furo[2,3-c]pyridazines .
- HPLC-MS : Monitors reaction progress and identifies byproducts in SNAr reactions .
Advanced: How to address contradictory yield data in reported syntheses?
Discrepancies in yields (e.g., 60% vs. 85%) arise from:
- Reagent purity : Trace moisture in POCl₃ reduces chlorination efficiency.
- Reaction time optimization : Prolonged heating (>12 h) degrades thermally sensitive intermediates .
Mitigation strategies : - Use anhydrous conditions and molecular sieves for moisture-sensitive steps.
- Monitor reactions via TLC or inline IR spectroscopy to terminate at optimal conversion.
Advanced: What strategies improve pharmacokinetic properties of derivatives?
- Solubility enhancement : Introduce polar groups (e.g., sulfonamides) at the 5-position without disrupting target binding .
- Metabolic stability : Fluorination of the pyridazine ring reduces CYP450-mediated oxidation.
- Plasma protein binding (PPB) optimization : Lower lipophilicity (clogP < 3) via substituent truncation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
